molecular formula C17H20O2 B14327906 Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- CAS No. 104330-36-1

Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-

Cat. No.: B14327906
CAS No.: 104330-36-1
M. Wt: 256.34 g/mol
InChI Key: OHFXSKNLHMJELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- is an organic compound with the molecular formula C16H18O and a molecular weight of 226.3135 . . It is characterized by a benzene ring substituted with a methoxy group and a phenylpropoxy group, making it a derivative of anisole and phenylpropane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- typically involves the reaction of 4-methoxybenzyl chloride with 3-phenylpropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]- is unique due to the presence of both a methoxy group and a phenylpropoxy group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

104330-36-1

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1-methoxy-4-(3-phenylpropoxymethyl)benzene

InChI

InChI=1S/C17H20O2/c1-18-17-11-9-16(10-12-17)14-19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3

InChI Key

OHFXSKNLHMJELS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.